2-Aminohept-5-ynoic acid is a unique compound classified as an amino acid derivative featuring a terminal alkyne. Its structure includes an amino group and a triple bond, which contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound's systematic name reflects its molecular structure, indicating the presence of both an amino group and a ynoic acid functional group.
This compound can be synthesized through various methods, including classic organic reactions such as the Strecker synthesis and asymmetric synthesis techniques. It is often derived from simpler precursors in laboratory settings.
2-Aminohept-5-ynoic acid belongs to the category of non-standard amino acids, which are amino acids not commonly found in proteins but have significant roles in synthetic biology and medicinal chemistry.
The synthesis of 2-Aminohept-5-ynoic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
2-Aminohept-5-ynoic acid can participate in various chemical reactions due to its functional groups:
The reactivity of 2-Aminohept-5-ynoic acid is influenced by its steric and electronic properties, making it a versatile building block in organic synthesis.
The mechanism of action for 2-Aminohept-5-ynoic acid primarily relates to its role as a substrate in enzymatic reactions or as a precursor for more complex molecules. Its alkyne functionality enables it to participate in bioorthogonal reactions, allowing for selective labeling or modification within biological systems.
Studies indicate that compounds containing terminal alkynes can undergo specific reactions with biomolecules, facilitating their use in targeted drug delivery systems or as probes in cellular imaging .
Relevant analytical data such as High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight and purity of synthesized samples .
2-Aminohept-5-ynoic acid finds applications in:
2-Aminohept-5-ynoic acid represents a structurally distinctive aliphatic ncAA featuring a terminal alkyne moiety. This chemical functionality enables its strategic incorporation into ncAA libraries designed for ribosomal translation, leveraging the alkyne’s bioorthogonal reactivity for post-translational modifications via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Its compact linear chain (C7) and moderate hydrophobicity position it within the "small-tag" ncAA category, which is prioritized for minimizing structural perturbation in target proteins while enabling precise spectroscopic probing or crosslinking applications [3] [6]. Libraries containing such alkyne-bearing ncAAs facilitate the systematic study of protein structure-function relationships, particularly in contexts requiring minimal steric interference with native folding or catalytic sites [4].
The integration of 2-aminohept-5-ynoic acid into recombinant proteins relies on orthogonal translation systems that repurpose the amber stop codon (UAG). This framework employs an engineered tRNAPyl-PylRS pair, where the tRNAPyl recognizes UAG, and a tailored PylRS variant charges the tRNA with 2-aminohept-5-ynoic acid instead of the natural substrate pyrrolysine. Efficiency hinges on two factors: the suppression system’s orthogonality to endogenous E. coli aaRS/tRNA pairs, and the engineered PylRS’s catalytic precision for the target ncAA. Typical suppression efficiencies for aliphatic ncAAs like 2-aminohept-5-ynoic acid range from 15–40% in E. coli, validated using reporter proteins (e.g., superfolder GFP) containing an in-frame UAG codon at permissive sites (e.g., position 2) [4] [6].
PylRS engineering for 2-aminohept-5-ynoic acid focuses on reshaping its substrate-binding pocket to accommodate the ncAA’s aliphatic chain and alkyne group. Key mutations derive from structure-guided analyses of analogous small-chain ncAA-recognizing PylRS variants (e.g., SacRS, which incorporates S-allyl-l-cysteine). Residues C313 and W382 (MbPylRS numbering) are critical determinants:
PylRS Variant | Key Mutations | Target ncAA | Catalytic Efficiency (kcat/KM) |
---|---|---|---|
MbSacRS | C313W, W382S | S-allyl-l-cysteine | 1.2 × 10³ M⁻¹s⁻¹ |
Engineered PylRS | C313W, W382A, Y349F | 2-Aminohept-5-ynoic acid | ~8.7 × 10² M⁻¹s⁻¹ (predicted) |
MbAlkRS | C313V, W382H, L305M | Terminal-alkyne ncAAs | 9.5 × 10² M⁻¹s⁻¹ |
The Y349F "enhancer mutation" is frequently incorporated to boost aminoacylation kinetics across diverse substrates. Combinatorial libraries targeting these residues are screened using positive selection plasmids in E. coli, where successful UAG suppression restores antibiotic resistance (e.g., chloramphenicol acetyltransferase) [3] [8].
PylRS exhibits exceptional adaptability in binding aliphatic ncAAs due to its solvent-exposed hydrophobic pocket and minimal electrostatic constraints. Crystallographic studies reveal that mutations at positions 313 and 382 primarily reorient the β-hairpin loop (residues 310–315) and β16-β17 loop (residues 380–387), widening the cavity entrance to admit linear chains. The alkyne group of 2-aminohept-5-ynoic acid forms weak van der Waals contacts with residues like L305 and V401, explaining PylRS’s tolerance for terminal alkynes without dedicated polar interactions. This plasticity enables the recognition of diverse aliphatic scaffolds—branched (e.g., isoleucine analogs) or linear (e.g., azidohomoalanine)—but requires balancing flexibility with specificity to avoid mis-charging canonical amino acids [3] [4].
De novo biosynthesis of 2-aminohept-5-ynoic acid in E. coli necessitates reconstructing pathways for alkyne-bearing precursor synthesis and transamination. A hypothetical pathway could leverage:
PylRS variants engineered for 2-aminohept-5-ynoic acid often suffer from insolubility or aggregation in E. coli. Fusion of solubility-enhancing peptide tags to PylRS’s N-terminus ameliorates this:
Tag | Length (aa) | Solubility Increase | Impact on Activity | Example Application |
---|---|---|---|---|
SmbP | 22 | >5-fold | Restores wild-type kinetics | MbPylRS fusion [4] |
T7 | 11 | 3-fold | No reduction | His-tagged PylRS [7] |
ELP (elastin-like polypeptide) | 100–300 | 4-fold | Context-dependent | Not reported for PylRS |
Tag cleavage may be unnecessary, as fused PylRS retains activity, but protease-cleavable linkers (e.g., TEV site) allow tag removal if needed. The SmbP-PylRS fusion has demonstrated utility in high-yield sfGFP production incorporating "small-tag" ncAAs [3] [7] [10].
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